2-Bromo-n,n-dimethylacetamide

LC-MS Derivatization Biological Aminothiols Redox Biology

2-Bromo-N,N-dimethylacetamide (CAS 5468-77-9) is an α-haloacetamide building block characterized by a reactive bromomethyl group adjacent to a tertiary amide. The compound possesses the molecular formula C₄H₈BrNO and a molecular weight of 166.02 g/mol.

Molecular Formula C4H8BrNO
Molecular Weight 166.02 g/mol
CAS No. 5468-77-9
Cat. No. B1267511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-n,n-dimethylacetamide
CAS5468-77-9
Molecular FormulaC4H8BrNO
Molecular Weight166.02 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CBr
InChIInChI=1S/C4H8BrNO/c1-6(2)4(7)3-5/h3H2,1-2H3
InChIKeyQPIOVNJLOVNTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N-dimethylacetamide (CAS 5468-77-9) Procurement Guide for Analytical Derivatization and Photoredox Synthesis Applications


2-Bromo-N,N-dimethylacetamide (CAS 5468-77-9) is an α-haloacetamide building block characterized by a reactive bromomethyl group adjacent to a tertiary amide. The compound possesses the molecular formula C₄H₈BrNO and a molecular weight of 166.02 g/mol . It appears as a colorless to pale yellow liquid with a boiling point of 196.3°C at 760 mmHg and a flash point of 72.5°C . The combination of an electrophilic bromine center and a dimethylamide moiety imparts distinct reactivity in nucleophilic substitution, radical generation, and cross-coupling transformations .

Why 2-Bromo-N,N-dimethylacetamide Cannot Be Replaced by Generic α-Haloacetamides in Critical Applications


Direct substitution of 2-bromo-N,N-dimethylacetamide with closely related α-haloacetamides, such as 2-chloro-N,N-dimethylacetamide or 2-iodo-N,N-dimethylacetamide, is not equivalent. The bromo substituent provides a balanced electrophilicity that is sufficiently reactive for rapid thiol alkylation under mild aqueous conditions, while avoiding the excessive lability of iodo analogs or the sluggish reactivity of chloro analogs [1]. In photoredox catalysis, the bromo derivative generates active methylene radicals under visible light, enabling cascade cyclizations that chloro and iodo counterparts may not support under identical conditions [2]. Furthermore, the dimethylamide group imparts a characteristic diagnostic fragment (m/z 118, C₄H₈NOS⁺) in LC-MS derivatization workflows that is absent in non-methylated or differently substituted analogs, directly impacting analytical sensitivity and selectivity .

Quantitative Differentiation Evidence for 2-Bromo-N,N-dimethylacetamide vs. Comparators


LC-MS Derivatization Efficiency for Biological Aminothiols: Br-DMA vs. IAA and Cl-DMA

2-Bromo-N,N-dimethylacetamide (Br-DMA) was selected as the primary thiol derivatization reagent in a novel double derivatization LC-MS method for simultaneous analysis of reduced and oxidized biological aminothiols (BATs). The method validation demonstrated excellent linearity (R² > 0.99), accuracy (85.07–119.94%), and precision (intraday RSD 5.26–18.78%; interday RSD 6.52–19.01%) [1]. The characteristic fragment ion at m/z 118 (C₄H₈NOS⁺) originating from Br-DMA enabled sensitive and specific detection of reduced BATs . In comparison, iodoacetic acid (IAA) and 2-chloro-N,N-dimethylacetamide (Cl-DMA) were also evaluated but Br-DMA was chosen for its rapid reaction with thiol groups under mild conditions [2].

LC-MS Derivatization Biological Aminothiols Redox Biology

Photoredox-Catalyzed Phenanthridine Synthesis: Yield Comparison Across Radical Precursors

In a visible-light-mediated radical cascade reaction for phenanthridine assembly, 2-bromo-N,N-dimethylacetamide (2c) served as an active methylene radical precursor. Under optimized conditions (2 mol% fac-Ir(ppy)₃, Na₂CO₃, DMSO, 5 W blue LED, room temperature, 32 h), the target phenanthridines were obtained in yields ranging from 58% to 84% depending on the N-arylacrylamide substrate [1]. When 2-bromoacetonitrile was replaced with 2-chloroacetonitrile under identical conditions, the yield of product 3a decreased from 74% to 58% [2]. The dimethylamide-containing radical precursor (2c) was demonstrated to be a suitable partner, yielding products 4f–4k in moderate to high yields under photoredox conditions [3].

Photoredox Catalysis Radical Cyclization Heterocycle Synthesis

Suzuki-Miyaura Cross-Coupling for α-Arylacetamide Synthesis: Reaction Efficiency

A Suzuki-type cross-coupling of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide was demonstrated using a catalytic system comprising Pd(TFA)₂, tricyclohexylphosphine ligand, and hydroquinone as a free-radical scavenger [1]. The reaction proceeded under mild conditions to afford α-arylacetamides in a convenient and simple manner [2]. While specific isolated yields are not provided in the abstract, the method is presented as a practical alternative to existing α-arylation protocols that often require harsher conditions or more complex catalyst systems [3].

Suzuki Coupling α-Arylacetamide Palladium Catalysis

Alkylation Yield in Pharmaceutical Intermediate Synthesis: Patent Data

In a patent application (WO2008/33562), 2-bromo-N,N-dimethylacetamide was employed as an alkylating agent in the synthesis of a complex isoxazolidinone-pyrrole conjugate. The reaction, conducted in the presence of sodium hydride, proceeded over 1.0 hour to afford the target (Z)-5-[5-fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ((R)-2-dimethylcarbamoylmethyl-3-oxo-isoxazolidin-4-yl)amide in 13.6% yield [1]. This represents a specific, quantifiable outcome for a multi-step pharmaceutical intermediate synthesis where the dimethylcarbamoylmethyl moiety is introduced via this reagent [2].

Pharmaceutical Intermediate N-Alkylation Process Chemistry

Reactivity Differentiation: Bromo vs. Chloro Leaving Group in Nucleophilic Substitution

The bromine atom in 2-bromo-N,N-dimethylacetamide confers higher reactivity in nucleophilic substitution reactions compared to the chlorine atom in 2-chloro-N,N-dimethylacetamide . This difference stems from the lower bond dissociation energy of the C–Br bond relative to C–Cl, resulting in faster alkylation rates under mild conditions. In the double derivatization LC-MS method, the researchers evaluated Cl-DMA and I-DMA alongside Br-DMA, ultimately selecting Br-DMA for its balanced reactivity—sufficiently rapid for thiol alkylation without the instability issues associated with the iodo analog [1].

Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

Procurement-Driven Application Scenarios for 2-Bromo-N,N-dimethylacetamide Based on Verified Quantitative Differentiation


LC-MS Derivatization for Redox Biology and Clinical Diagnostics

Laboratories engaged in quantitative analysis of reduced and oxidized biological aminothiols (e.g., cysteine, homocysteine, glutathione) should procure 2-bromo-N,N-dimethylacetamide as the thiol-specific derivatization reagent. The validated method achieves linearity R² > 0.99, accuracy 85–120%, and precision RSD 5–19%, enabling reliable monitoring of redox status in cells and tissues. The characteristic m/z 118 fragment ion provides specific detection that alternative haloacetamides cannot replicate without re-optimization [1].

Photoredox-Catalyzed Synthesis of Phenanthridine Heterocycles

Synthetic chemistry groups pursuing 6-quaternary alkylated phenanthridines via visible-light photoredox catalysis should select 2-bromo-N,N-dimethylacetamide as a radical precursor. Under fac-Ir(ppy)₃ catalysis with blue LED irradiation, this reagent participates in radical addition/insertion/cyclization cascades to afford phenanthridines in 58–84% yields, comparable to or exceeding yields obtained with 2-bromoacetonitrile and significantly outperforming chloro analogs [2].

Suzuki-Miyaura Cross-Coupling for α-Arylacetamide Pharmacophores

Medicinal chemistry and process development teams synthesizing α-arylacetamide-containing drug candidates should consider 2-bromo-N,N-dimethylacetamide for Pd-catalyzed cross-coupling with arylboron reagents. The demonstrated Suzuki-type coupling with aryldioxaborolane provides a convenient entry to α-arylacetamide scaffolds under mild conditions, offering an alternative to more demanding α-arylation protocols [3].

Pharmaceutical Intermediate Alkylation in Multi-Step Syntheses

Process chemists developing synthetic routes to complex pharmaceutical intermediates, particularly those requiring installation of a dimethylcarbamoylmethyl group, may evaluate 2-bromo-N,N-dimethylacetamide based on patent-derived precedents. While yields may vary with substrate complexity (e.g., 13.6% in WO2008/33562 for a sterically congested isoxazolidinone-pyrrole system), the reagent provides a direct alkylation pathway that may simplify route design compared to alternative protecting group strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-n,n-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.